HOE 33187
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HOE 33187 involves the reaction of 4-methylpiperazine with 2-phenyl-1H-benzimidazole-5-carbaldehyde under specific conditions to form the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: HOE 33187 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in solvents like acetonitrile or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
HOE 33187 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study DNA interactions and binding sites.
Biology: Employed in cell biology to stain DNA and visualize cell nuclei under a fluorescence microscope.
Medicine: Investigated for its cytotoxic properties against cancer cells, particularly in leukemia research.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA.
Mechanism of Action
HOE 33187 exerts its effects by binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine rich sequences . This binding enhances the fluorescence intensity, making it a valuable tool for visualizing DNA. The compound’s cytotoxicity is attributed to its ability to interfere with DNA replication and transcription, leading to cell death .
Comparison with Similar Compounds
Hoechst 33258: Another bis-benzimide dye with similar DNA staining properties.
Hoechst 33342: Known for its higher cell permeability and similar fluorescence characteristics.
Hoechst 34580: A less commonly used dye with slightly different excitation/emission spectra.
Uniqueness of HOE 33187: this compound is unique due to its specific structural modifications, which enhance its binding affinity and fluorescence intensity compared to other Hoechst dyes. Its cytotoxic properties also make it a valuable compound for cancer research .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2-(2-phenyl-3H-benzimidazol-5-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6/c1-30-11-13-31(14-12-30)19-8-10-21-23(16-19)29-25(27-21)18-7-9-20-22(15-18)28-24(26-20)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKAPYFWOYMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658637 | |
Record name | 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23623-08-7 | |
Record name | 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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